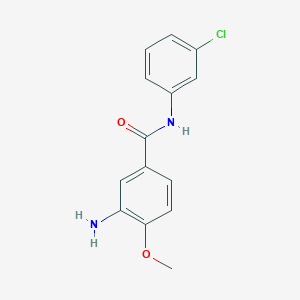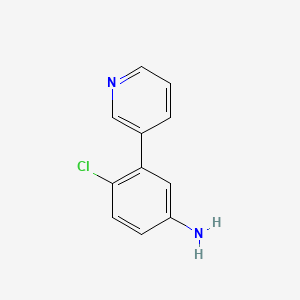
4-chloro-3-pyridin-3-ylaniline
Descripción general
Descripción
4-Chloro-3-pyridin-3-ylaniline is an organic compound with the molecular formula C11H9ClN2 It is characterized by a pyridine ring substituted with a chlorine atom and an aniline group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-3-pyridin-3-ylaniline typically involves the reaction of 2-chloro-5-nitropyridine with aniline under specific conditions. The process can be summarized as follows:
Nitration: 2-chloropyridine is nitrated to form 2-chloro-5-nitropyridine.
Reduction: The nitro group is reduced to an amino group, resulting in 2-chloro-5-aminopyridine.
Substitution: The amino group undergoes a substitution reaction with aniline to form this compound.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale nitration and reduction processes, followed by purification steps to ensure high purity of the final product. These methods are optimized for yield and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloro-3-pyridin-3-ylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chlorine substituent to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon are used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: 3-pyridin-3-ylaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Chloro-3-pyridin-3-ylaniline has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for pharmaceuticals targeting specific pathways.
Industry: It is utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-chloro-3-pyridin-3-ylaniline involves its interaction with molecular targets such as enzymes and receptors. The chlorine and pyridine groups play crucial roles in binding to these targets, influencing biological pathways. For instance, it may inhibit specific enzymes by binding to their active sites, thereby modulating biochemical processes.
Comparación Con Compuestos Similares
- 4-Chloro-2-pyridin-3-ylaniline
- 3-Chloro-4-pyridin-3-ylaniline
- 4-Bromo-3-pyridin-3-ylaniline
Comparison: 4-Chloro-3-pyridin-3-ylaniline is unique due to the specific positioning of the chlorine and aniline groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities, making it a valuable compound for targeted applications .
Propiedades
Fórmula molecular |
C11H9ClN2 |
|---|---|
Peso molecular |
204.65 g/mol |
Nombre IUPAC |
4-chloro-3-pyridin-3-ylaniline |
InChI |
InChI=1S/C11H9ClN2/c12-11-4-3-9(13)6-10(11)8-2-1-5-14-7-8/h1-7H,13H2 |
Clave InChI |
ZECCDLLQKKWPCG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C2=C(C=CC(=C2)N)Cl |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
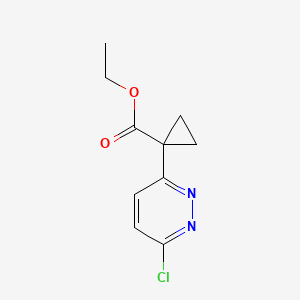
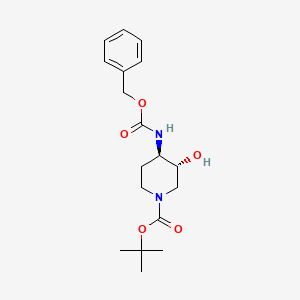
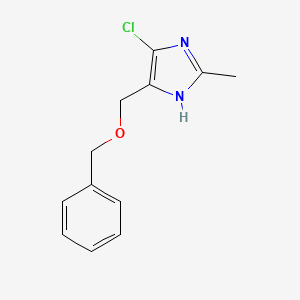
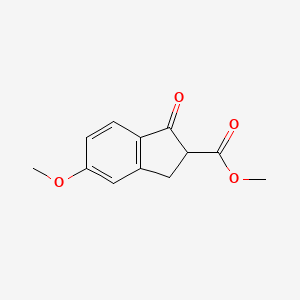
![4-cyclopropyl-5-fluoro-N-[3-methyl-5-(1,3-thiazol-5-yl)phenyl]pyrimidin-2-amine](/img/structure/B8621123.png)
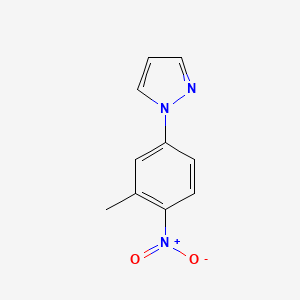
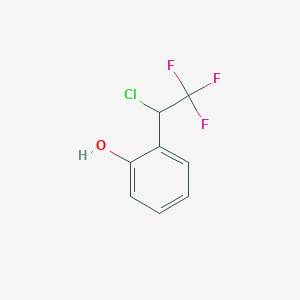
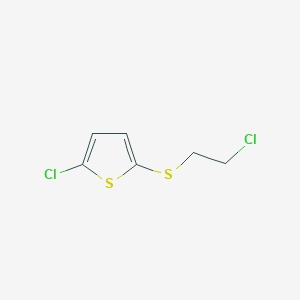
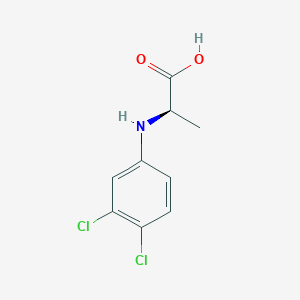
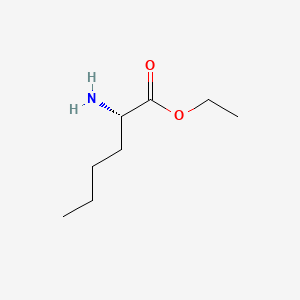
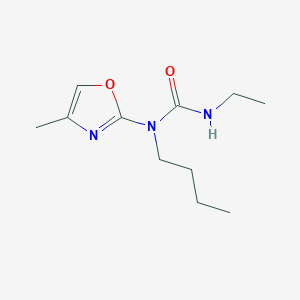
![1,4,8,11-Tetraoxadispiro[4.1.4~7~.1~5~]dodecane](/img/structure/B8621148.png)

